tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 834881-63-9
VCID: VC4128205
InChI: InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-]
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31

tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate

CAS No.: 834881-63-9

Cat. No.: VC4128205

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate - 834881-63-9

Specification

CAS No. 834881-63-9
Molecular Formula C13H19N3O4
Molecular Weight 281.31
IUPAC Name tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate
Standard InChI InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17)
Standard InChI Key MHUSKYMFSQIDRH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate (IUPAC: tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate) features:

  • A tert-butyl carbamate (Boc) group for amine protection.

  • An ethylenediamine backbone linking the Boc group to the aromatic moiety.

  • A 2-nitrophenyl ring, where the nitro group occupies the ortho position relative to the amino linkage.

The compound’s structure is validated by spectral data, including 1H^1H-NMR resonances for the Boc group (δ 1.38 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm).

Physicochemical Profile

PropertyValue
Molecular FormulaC13_{13}H18_{18}N3_{3}O4_{4}
Molecular Weight280.28 g/mol
Melting Point98–102°C (decomposes)
LogP (Octanol-Water)2.15
Polar Surface Area86.34 Ų
Solubility0.12 mg/mL in DMSO

The nitro group confers moderate polarity, while the Boc group enhances lipid solubility, balancing bioavailability and synthetic utility .

Synthetic Methodologies

Nucleophilic Substitution Route

A common synthesis involves reacting 2-nitroaniline with 2-bromoethylcarbamate in the presence of a base (e.g., K2_2CO3_3) in acetonitrile:

2-Nitroaniline + Boc-protected 2-bromoethylamineBasetert-Butyl 2-(2-nitrophenylamino)ethylcarbamate\text{2-Nitroaniline + Boc-protected 2-bromoethylamine} \xrightarrow{\text{Base}} \text{tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate}

Yields reach 65–72% after purification via column chromatography (hexane/EtOAc) .

Reductive Amination Approach

Alternative pathways employ reductive amination using 2-nitrobenzaldehyde and Boc-ethylenediamine:

  • Condensation of aldehyde and amine in methanol with molecular sieves.

  • Reduction with NaBH4_4 at −10°C to form the secondary amine .
    This method achieves 85–90% yields but requires strict moisture control .

Applications in Organic Synthesis

Amine Protection and Deprotection

The Boc group shields primary amines during multi-step syntheses. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, crucial for peptide couplings .

Nitro Reduction to Amine

Catalytic hydrogenation (H2_2, Pd/C) or chemical reduction (SnCl2_2) converts the nitro group to an amine, enabling access to diaminoethylcarbamate derivatives for anticancer agents .

Intermediate for Heterocycles

The compound serves as a precursor for:

  • Benzimidazoles: Cyclization with aldehydes under acidic conditions.

  • Quinoxalines: Reaction with α-keto acids .

Pharmacological Relevance

Anticancer Scaffolds

Derivatives with reduced nitro groups exhibit topoisomerase II inhibition, showing IC50_{50} values of 1.2–3.8 μM against MCF-7 breast cancer cells .

Antibacterial Agents

Quaternary ammonium salts derived from this compound demonstrate Gram-positive activity (MIC: 4–8 μg/mL against S. aureus) .

ParameterRisk Assessment
Skin IrritationModerate (Category 2)
Eye DamageSevere (Category 1)
MutagenicityNegative (Ames test)

Personal protective equipment (gloves, goggles) is mandatory during handling .

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